molecular formula C9H8N4O B1426888 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1340455-25-5

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1426888
CAS No.: 1340455-25-5
M. Wt: 188.19 g/mol
InChI Key: HAOXWSUMGXZUOC-UHFFFAOYSA-N
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Description

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.

  • Molecular Formula : C9H8N4O
  • Molecular Weight : 188.19 g/mol
  • CAS Number : 1340455-25-5

1. Antimicrobial Activity

Research indicates that compounds containing pyrazole and pyrazine rings exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of pyrazole showed notable activity against various bacterial strains. The presence of the pyrazine moiety in this compound is believed to enhance its antimicrobial effectiveness due to increased electron density and potential interactions with microbial enzymes.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundActivity AgainstReference
This compoundE. coli, S. aureus
5-Chloro-1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehydeMultiple pathogens
3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehydeFungi

2. Antiviral Activity

The compound has also been explored for its antiviral properties. Studies suggest that pyrazole derivatives can inhibit viral replication, potentially through interference with viral enzymes or host cell receptors. Specifically, the ability of this compound to act as a ligand for viral proteins has been investigated, showing promise in the development of antiviral therapies .

3. Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Case Study: Synergistic Effects with Doxorubicin
A notable study assessed the synergistic effect of combining pyrazole derivatives with doxorubicin in breast cancer cells. The results indicated enhanced cytotoxicity when these compounds were used in conjunction with doxorubicin, suggesting a potential therapeutic strategy for improving treatment outcomes in resistant cancer types .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, disrupting normal enzymatic functions.
  • Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Receptor Modulation : The compound may interact with various receptors involved in immune responses and cellular signaling.

Properties

IUPAC Name

1-methyl-3-pyrazin-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-13-5-7(6-14)9(12-13)8-4-10-2-3-11-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOXWSUMGXZUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NC=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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